Uridine triphosphate (trisodium salt)
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Overview
Description
Uridine triphosphate (trisodium salt) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position. This compound is primarily used as a substrate for the synthesis of RNA during transcription and serves as an energy source in metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine triphosphate (trisodium salt) can be synthesized from uridine diphosphate (UDP) by nucleoside diphosphate kinase, which transfers a phosphate group from adenosine triphosphate (ATP) to UDP, forming uridine triphosphate (UTP) and adenosine diphosphate (ADP) .
Industrial Production Methods: Industrial production of uridine triphosphate (trisodium salt) typically involves the fermentation of specific microorganisms that produce nucleotides. The fermentation broth is then subjected to various purification processes, including ion exchange chromatography and crystallization, to isolate and purify the uridine triphosphate (trisodium salt) .
Chemical Reactions Analysis
Types of Reactions: Uridine triphosphate (trisodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Hydrolysis: It can be hydrolyzed to produce uridine diphosphate (UDP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Phosphorylation: ATP and nucleoside diphosphate kinase are commonly used.
Hydrolysis: Water and specific hydrolytic enzymes are used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products:
Phosphorylation: UDP and ADP.
Hydrolysis: UDP and inorganic phosphate.
Substitution: Various substituted uridine derivatives
Scientific Research Applications
Uridine triphosphate (trisodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and as an energy source in various metabolic reactions.
Mechanism of Action
Uridine triphosphate (trisodium salt) exerts its effects primarily by acting as a substrate for RNA synthesis and as an energy source in metabolic reactions. It activates membrane-bound P2Y2 receptors, leading to the activation of downstream signaling pathways such as MAPK phosphorylation. This activation results in various cellular responses, including cell migration, wound healing, and modulation of ion transport .
Comparison with Similar Compounds
Cytidine triphosphate (CTP): Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate (ATP): Contains adenine and is a primary energy carrier in cells.
Guanosine triphosphate (GTP): Contains guanine and is involved in protein synthesis and signal transduction.
Uniqueness: Uridine triphosphate (trisodium salt) is unique in its ability to specifically activate P2Y2 receptors and its role in RNA synthesis. Unlike ATP, which is a universal energy carrier, uridine triphosphate (trisodium salt) has more specialized functions in nucleotide metabolism and cell signaling .
Properties
Molecular Formula |
C9H12N2Na3O15P3 |
---|---|
Molecular Weight |
550.09 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
MMJGIWFJVDOPJF-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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